Lacosamid

Übersicht

Beschreibung

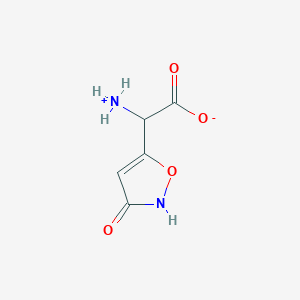

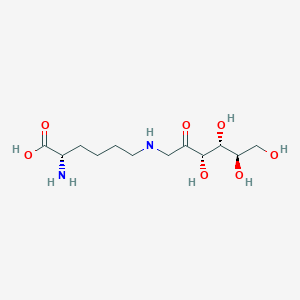

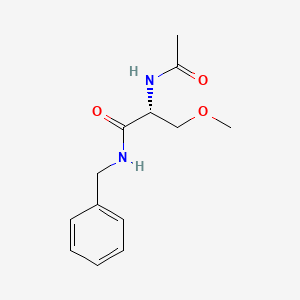

Lacosamid ist ein funktionalisiertes Aminosäuremolekül mit der chemischen Bezeichnung ®-2-Acetamido-N-benzyl-3-methoxypropionamid . Es wird hauptsächlich als Antiepileptikum zur Behandlung von fokalen Anfällen und primären generalisierten tonisch-klonischen Anfällen eingesetzt . This compound zeichnet sich durch seine hohe Wasser- und Dimethylsulfoxidlöslichkeit aus, was es zu einer vielseitigen Verbindung in verschiedenen Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

Lacosamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die langsame Inaktivierung von spannungsgesteuerten Natriumkanälen selektiv verstärkt . Dieser Mechanismus stabilisiert hyperexzitable neuronale Membranen, hemmt die wiederholte neuronale Feuerrate und reduziert die Langzeitverfügbarkeit des Kanals, ohne die physiologische Funktion zu beeinträchtigen . This compound interagiert auch mit dem Collapsin-Response-Mediator-Protein 2, das die neuronale Plastizität vermitteln kann .

Wirkmechanismus

Target of Action

Lacosamide’s primary target is the voltage-gated sodium channels in the neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with sodium channels is stereoselective . By enhancing slow inactivation, lacosamide stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting physiological function .

Biochemical Pathways

The major metabolic pathway of lacosamide involves CYP2C9, CY2C19, and CYP3A4-mediated demethylation . This metabolism leads to the formation of O-desmethyl lacosamide and other unidentified metabolites .

Pharmacokinetics

Lacosamide exhibits linear pharmacokinetics and is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Lacosamide is moderately metabolized in the liver, with approximately 40% of an administered dose excreted as unchanged lacosamide in urine . The elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of lacosamide’s action result in the stabilization of hyperexcitable neuronal membranes and inhibition of neuronal firing . This leads to a reduction in seizure frequency, making lacosamide effective in the treatment of partial-onset seizures and primary generalized tonic-clonic seizures .

Action Environment

Environmental factors such as age, body mass index, epilepsy duration, medication time, and concomitant enzyme-inducing antiseizure medications can influence lacosamide’s action . For instance, patients taking concomitant enzyme-inducing antiseizure medications with lacosamide had a significantly lower mean lacosamide plasma concentration . Additionally, a positive trend was found between age and lacosamide serum concentrations .

Biochemische Analyse

Biochemical Properties

Lacosamide works by selectively enhancing sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .

Cellular Effects

Lacosamide has been shown to possess analgesic activity by blocking sensory neuronal voltage-gated sodium channels that mediate neuropathic pain responses . It also has anticonvulsant effects .

Molecular Mechanism

Lacosamide selectively enhances sodium channel slow inactivation . This results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . Lacosamide exhibits a stereoselective mode of interaction with sodium channels .

Temporal Effects in Laboratory Settings

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects . This difference does not impact the dose regimen .

Metabolic Pathways

Lacosamide is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged Lacosamide in urine .

Transport and Distribution

After oral ingestion, Lacosamide is rapidly absorbed . Its volume of distribution is 0.6–0.7 L/kg . Lacosamide has a high oral bioavailability (100%) for a dose up to 800 mg . Bioavailability is irrespective of food intake .

Vorbereitungsmethoden

Lacosamid kann über mehrere Wege synthetisiert werden. Eine übliche Methode beinhaltet die O-Methylierung von N-Boc-D-Serin, gefolgt von Benzylamidbildung, N-Deaktivierung und N-Acetylierung . Dieser Prozess kann jedoch zu einer partiellen Racemisierung führen, die die chirale Reinheit des Endprodukts beeinflusst . Um dies zu beheben, verwendet eine verbesserte Methode Phosphorsäure als Gegenion, um sowohl die chemische als auch die chirale Reinheit zu verbessern . Industrielle Produktionsmethoden folgen oft ähnlichen Synthesewegen, sind aber für die Großproduktion und höhere Ausbeuten optimiert .

Analyse Chemischer Reaktionen

Lacosamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für diese Verbindung ist.

Reduktion: Reduktionsreaktionen sind auch nicht typisch für this compound.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner funktionellen Gruppen.

Hydrolyse: Hydrolyse von this compound kann zu seinen Bestandteilen führen, wie z. B. dem O-methylierten Produkt.

Vergleich Mit ähnlichen Verbindungen

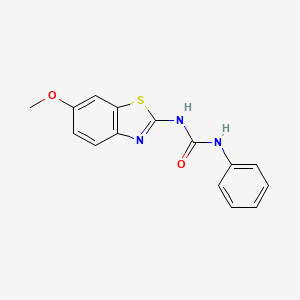

Lacosamid wird oft mit anderen Antiepileptika wie Levetiracetam und Cenobamat verglichen . Im Gegensatz zu traditionellen Natriumkanalblockern, die die schnelle Inaktivierung beeinflussen, verstärkt this compound selektiv die langsame Inaktivierung, was es in seiner Klasse einzigartig macht . Ähnliche Verbindungen umfassen:

Levetiracetam: Ein weiteres Antiepileptikum, das für ähnliche Indikationen verwendet wird, jedoch mit einem anderen Wirkmechanismus.

Der einzigartige Wirkmechanismus von this compound und seine Wirksamkeit bei der Behandlung von fokalen Anfällen machen es zu einer wertvollen Verbindung im Bereich der Epilepsiebehandlung.

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057666 | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

175481-36-4 | |

| Record name | Lacosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lacosamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

140-146˚C | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

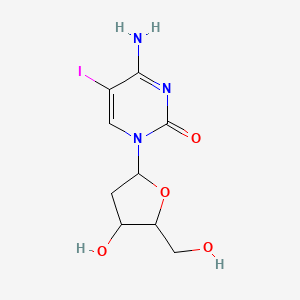

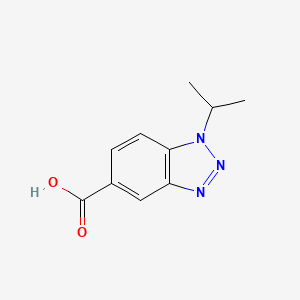

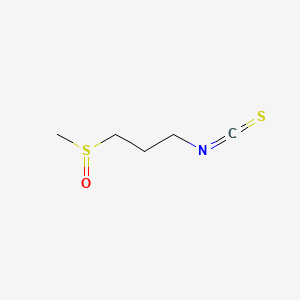

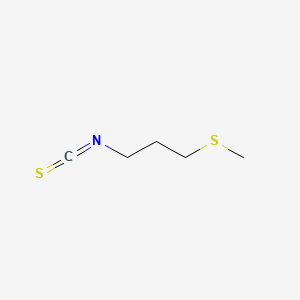

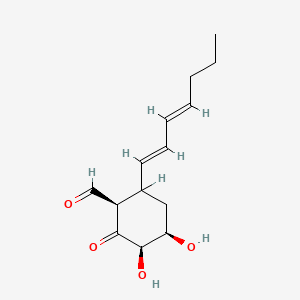

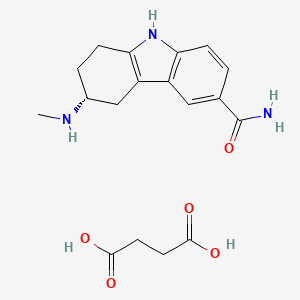

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.